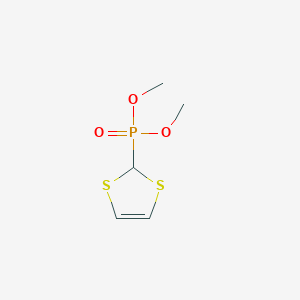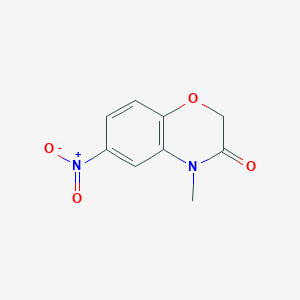
Phosphonic acid, 1,3-dithiol-2-yl-, dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, 1,3-dithiol-2-yl-, dimethyl ester, also known as STAB-1, is a chemical compound used in various fields of research and industry. It has a molecular formula of C5H9O3PS2 and a molecular weight of 212.2 g/mol .
Synthesis Analysis
The synthesis of phosphonic acids, including “Phosphonic acid, 1,3-dithiol-2-yl-, dimethyl ester”, can be achieved through several methods . One of the most effective methods is the dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure, which involves a two-step reaction that makes use of bromotrimethylsilane followed by methanolysis .Molecular Structure Analysis
The molecular structure of “Phosphonic acid, 1,3-dithiol-2-yl-, dimethyl ester” is characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom .Chemical Reactions Analysis
The phosphonate functional group in “Phosphonic acid, 1,3-dithiol-2-yl-, dimethyl ester” is a cornerstone of modern organic chemistry . It enables flexible and even iterative substitution with a broad range of O, S, N, and C nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of “Phosphonic acid, 1,3-dithiol-2-yl-, dimethyl ester” include a molecular weight of 212.2 g/mol, a topological polar surface area of 86.1 Ų, and a complexity of 190 . It has a rotatable bond count of 3 and a hydrogen bond acceptor count of 5 .Applications De Recherche Scientifique
Catalyst-Free Synthesis
In a study by Das et al. (2011), a catalyst-free synthesis method was developed for producing (2-amino-4H-1-benzopyran-4-yl)phosphonates, using a multicomponent protocol that includes salicylaldehyde, malononitrile or ethyl cyanoacetate, and a trialkyl phosphite in polyethylene glycol. This method is noted for its efficiency and the ability to reuse the solvent, contributing to sustainable chemistry practices (Das, Balasubramanyam, Reddy, & Salvanna, 2011).
Materials for Solar Cells
Jørgensen and Krebs (2005) synthesized new monomers for oligophenylenevinylenes (OPVs) using a stepwise synthesis method. These materials were tested as active materials in photovoltaic cells, showing conversion efficiencies in the range of 0.5-1%. This research contributes to the development of materials for plastic solar cells, highlighting the potential of phosphonic acid esters in renewable energy technologies (Jørgensen & Krebs, 2005).
Reaction with Amines
Budzisz and Pastuszko (1999) investigated the reaction of dimethyl 2-methyl- and dimethyl 2-phenyl-4-oxo-4H-chromen-3-yl-phosphonate with various aliphatic and aromatic amines. This study led to the discovery of a novel class of cyclic phosphonic analogues of chromone, expanding the understanding of phosphonate chemistry and its potential applications in organic synthesis (Budzisz & Pastuszko, 1999).
Polymer Chemistry
Branham et al. (2000) explored the polycondensations of dimethyl phosphonate with diols, aiming to produce polymeric phosphonate esters with potential applications in various fields. Their studies on molecular weights and end-group reactions provide valuable insights into the synthesis and properties of these polymers, which can be applied in materials science and engineering (Branham, Mays, Gray, Bharara, Byrd, Bittinger, & Farmer, 2000).
Dual Basic Ionic Liquid Catalysis
Gaikwad et al. (2019) reported the synthesis of (2-amino-3-cyano-4H-chromen-4-yl) phosphonic acid diethyl ester derivatives using a dual basic ionic liquid as a catalyst. This method is characterized by high yields, low cost, and reduced environmental impact, demonstrating the versatility of phosphonic acid esters in green chemistry (Gaikwad, Undale, Patravale, & Choudhari, 2019).
Mécanisme D'action
The phosphonic acid functional group is employed for many applications due to its structural analogy with the phosphate moiety or to its coordination or supramolecular properties . Phosphonic acids are used for their bioactive properties (drug, pro-drug), for bone targeting, for the design of supramolecular or hybrid materials, for the functionalization of surfaces, for analytical purposes, for medical imaging or as phosphoantigen .
Orientations Futures
The future directions of “Phosphonic acid, 1,3-dithiol-2-yl-, dimethyl ester” and similar compounds lie in their potential applications in various research fields including chemistry, biology, and physics . Their unique properties make them a subject of interest for the development of potential drugs and agrochemicals .
Propriétés
IUPAC Name |
2-dimethoxyphosphoryl-1,3-dithiole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9O3PS2/c1-7-9(6,8-2)5-10-3-4-11-5/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRMTDYBPMYORJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(C1SC=CS1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9O3PS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10448434 |
Source


|
| Record name | Phosphonic acid, 1,3-dithiol-2-yl-, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10448434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
133113-76-5 |
Source


|
| Record name | Phosphonic acid, 1,3-dithiol-2-yl-, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10448434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![12,13-Dihydro-3,9-dibromo-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B175916.png)


![ethyl (2Z)-2-[(2-chlorophenyl)methylidene]-3-oxobutanoate](/img/structure/B175924.png)




![[2'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol](/img/structure/B175941.png)
